3'-Deoxyguanosine
Overview
Description
3’-Deoxyguanosine is a purine nucleoside analogue, which means it is a compound consisting of a purine base attached to a sugar. Specifically, it is a modified form of guanosine, where the hydroxyl group at the 3’ position of the ribose sugar is removed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyguanosine typically involves the selective removal of the hydroxyl group at the 3’ position of guanosine. One common method is the use of protecting groups to selectively protect the hydroxyl groups at the 5’ and 2’ positions, followed by the removal of the 3’ hydroxyl group using a suitable reagent .
Industrial Production Methods
Industrial production of 3’-Deoxyguanosine can involve enzymatic methods where specific enzymes catalyze the removal of the 3’ hydroxyl group. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as spiroiminodihydantoin and imidazolone.
Reduction: Reduced forms of the purine base or sugar.
Substitution: Substituted purine bases or sugars.
Scientific Research Applications
3’-Deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a ligand for complexing with enzymes and receptors to study their structure and function.
Medicine: Investigated for its potential antiviral properties and its role in inhibiting certain enzymes.
Industry: Used in the synthesis of various nucleoside analogues for pharmaceutical applications.
Mechanism of Action
3’-Deoxyguanosine exerts its effects by targeting the protein purine nucleoside phosphorylase. This interaction inhibits the enzyme’s activity, affecting the metabolism of nucleosides and nucleotides. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
Deoxyguanosine: Similar to 3’-Deoxyguanosine but retains the hydroxyl group at the 3’ position.
Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.
Uniqueness
3’-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This modification makes it a valuable tool in studying enzyme interactions and nucleic acid metabolism .
Properties
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIAVZITJBGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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